

physicochemical properties of 1-Bromo-8-chlorodibenzo[b,d]furan

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Compound of Interest

Compound Name: 1-Bromo-8-chlorodibenzo[b,d]furan

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An In-depth Technical Guide to the Physicochemical Properties of **1-Bromo-8-chlorodibenzo[b,d]furan**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-8-chlorodibenzo[b,d]furan is a halogenated aromatic compound built upon a dibenzofuran core structure. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in various fields, including materials science and medicinal chemistry. The specific substitution pattern of a bromine atom at the 1-position and a chlorine atom at the 8-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the development of organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the known and predicted physicochemical properties of **1-Bromo-8-chlorodibenzo[b,d]furan**, along with detailed protocols for its characterization.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of **1-Bromo-8-chlorodibenzo[b,d]furan** are summarized in the table below. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for research applications.

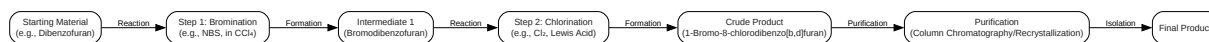
Property	Value	Source
Molecular Formula	C ₁₂ H ₆ BrClO	[1][2]
Molecular Weight	281.53 g/mol	[1][2]
CAS Number	2173554-83-9	[1][2]
Predicted Boiling Point	376.4 ± 22.0 °C	[1][3][4][5]
Predicted Density	1.669 ± 0.06 g/cm ³	[3][5]
Physical State at STP	Likely a solid	Inferred from high boiling point
Solubility	Insoluble in water; Soluble in non-polar organic solvents (e.g., toluene, chloroform, dichloromethane)	[2]
Melting Point	Not available	[2]

Based on its high predicted boiling point and the nature of similar aromatic compounds, **1-Bromo-8-chlorodibenzo[b,d]furan** is expected to be a solid at standard temperature and pressure. Its non-polar, aromatic structure suggests it will be insoluble in water but should readily dissolve in non-polar organic solvents such as toluene, chloroform, and dichloromethane. The melting point has not been experimentally determined but is anticipated to be relatively high, characteristic of a rigid, planar molecule with a significant molecular weight.

Synthesis and Purification

A plausible synthetic route for **1-Bromo-8-chlorodibenzo[b,d]furan** would involve a multi-step process, likely culminating in a coupling reaction to form the dibenzofuran core, followed by halogenation. While a specific, published synthesis for this exact isomer is not readily available, a general approach can be proposed based on established methodologies for related compounds.

Hypothetical Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **1-Bromo-8-chlorodibenzo[b,d]furan**.

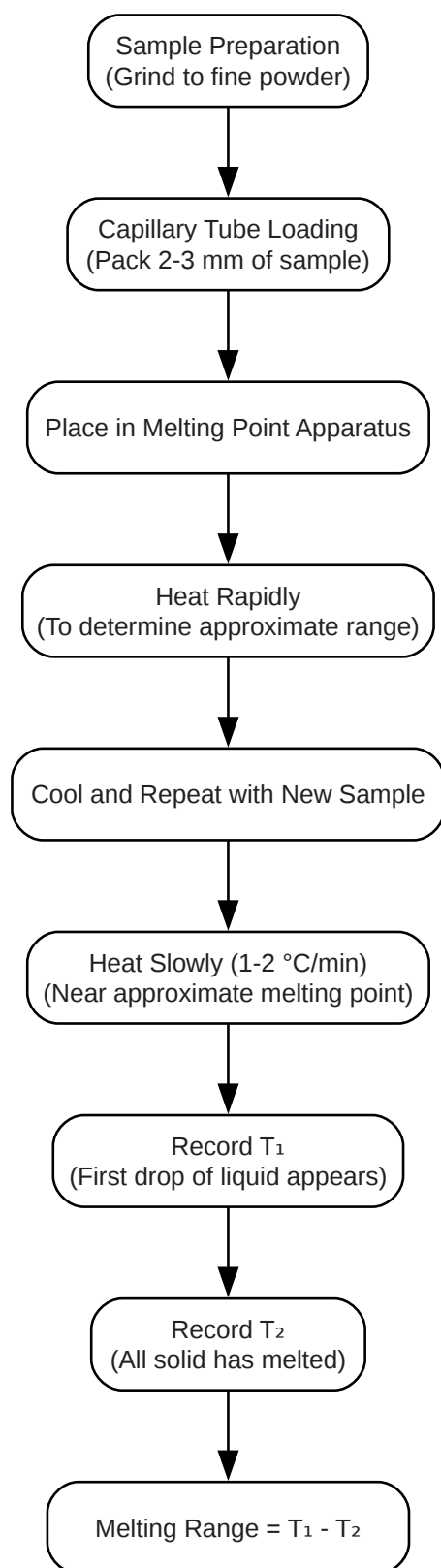
Detailed Synthetic Protocol (Hypothetical)

- **Bromination of Dibenzofuran:** To a solution of dibenzofuran in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the succinimide and remove the solvent under reduced pressure to yield the crude brominated dibenzofuran.
- **Chlorination:** The brominated intermediate is then subjected to chlorination. Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a Lewis acid catalyst (e.g., FeCl_3) followed by the dropwise addition of a chlorinating agent (e.g., chlorine gas dissolved in CCl_4 or sulfonyl chloride). The reaction is monitored by TLC.
- **Workup:** Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- **Purification:** The crude **1-Bromo-8-chlorodibenzo[b,d]furan** is purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) followed by recrystallization from a suitable solvent to obtain the pure product.

Experimental Characterization Protocols

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically $0.5\text{--}1^\circ\text{C}$) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.



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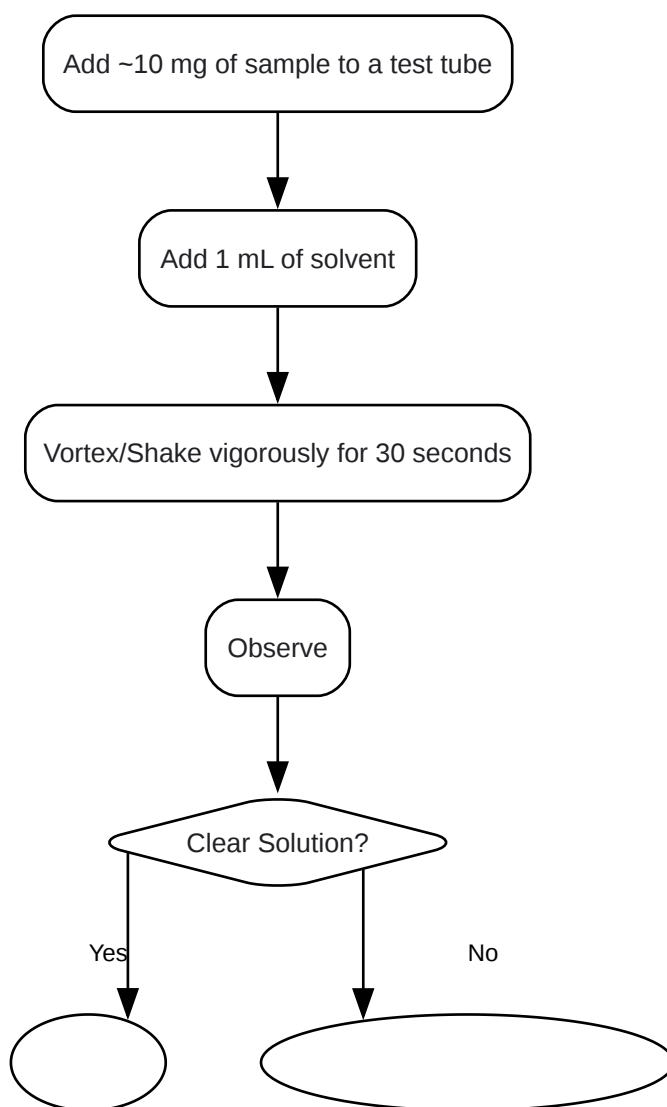
Caption: Workflow for determining the melting point of an organic compound.[2]

Protocol:

- Finely powder a small amount of the crystalline **1-Bromo-8-chlorodibenzo[b,d]furan**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample rapidly to get an approximate melting range.
- Allow the apparatus to cool, then place a new sample and heat slowly (1-2 °C per minute) when approaching the approximate melting point.
- Record the temperature at which the first liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2).
- The melting range is $T_1 - T_2$.

Solubility Assessment

The solubility of a compound is determined by its polarity relative to the solvent, following the "like dissolves like" principle.^[4]



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Caption: A simple workflow for qualitative solubility testing.

Protocol:

- Place approximately 10 mg of **1-Bromo-8-chlorodibenzo[b,d]furan** into a series of small test tubes.
- To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, chloroform, hexane).
- Vigorously shake or vortex each tube for at least 30 seconds.

- Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

Spectroscopic Analysis

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **1-Bromo-8-chlorodibenzo[b,d]furan**, the molecular ion peak (M^+) should be observed at m/z corresponding to its molecular weight. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (M^+ , $M+2$, $M+4$ peaks).^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The aromatic protons of **1-Bromo-8-chlorodibenzo[b,d]furan** are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm).^{[7][8]} The specific chemical shifts and coupling patterns will depend on the electronic effects of the bromine and chlorine substituents.
- ^{13}C NMR: The aromatic carbons will appear in the δ 110-160 ppm range.^[9] The carbons directly attached to the halogens will show distinct chemical shifts.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For **1-Bromo-8-chlorodibenzo[b,d]furan**, characteristic peaks are expected for:

- Aromatic C-H stretching (around 3000-3100 cm^{-1})
- Aromatic C=C stretching (in the 1400-1600 cm^{-1} region)
- C-O-C stretching of the furan ring (around 1000-1300 cm^{-1})
- C-Br and C-Cl stretching (in the fingerprint region, below 1000 cm^{-1})

Safety and Handling

Polyhalogenated aromatic hydrocarbons, including brominated and chlorinated dibenzofurans, should be handled with caution as they can be toxic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should

be worn at all times.[10][11][12] All manipulations should be carried out in a well-ventilated fume hood.[11][12] Waste should be disposed of according to institutional and local regulations for hazardous chemical waste.

Conclusion

1-Bromo-8-chlorodibenzo[b,d]furan is a valuable compound with potential applications in materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed protocols for its synthesis and characterization. While some experimental data is not yet available, the information and procedures outlined here provide a solid foundation for researchers working with this and related compounds. Further experimental investigation is encouraged to validate the predicted properties and to fully explore the potential of this molecule.

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